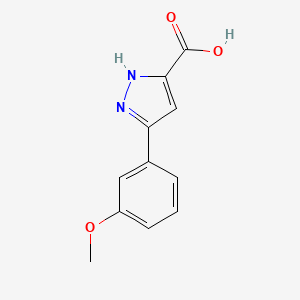

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQRHIQFNLEJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362770 | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-64-7, 1147417-27-3 | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazines and β-Keto Esters

The pyrazole ring is typically constructed via cyclocondensation between 3-methoxyphenylhydrazine and a β-keto ester derivative. For instance, ethyl 3-oxo-3-(carbethoxy)propanoate reacts with 3-methoxyphenylhydrazine in diethyl ether at 25°C for 1 hour to form the intermediate pyrazole ester. Subsequent hydrolysis under acidic conditions (conc. HCl in tetrahydrofuran at reflux) yields the carboxylic acid moiety.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | 3-Methoxyphenylhydrazine, β-keto ester | Diethyl ether | 25°C | 1 h |

| 2 | Conc. HCl | Tetrahydrofuran | Reflux | 1 h |

| 3 | Aq. NaOH | Methanol | Reflux | 2 h |

This method, adapted from Padwa and MacDonald’s work on analogous pyrazole derivatives, achieves moderate yields (40–60%) but requires precise control of stoichiometry to minimize byproducts.

Functionalization of Preformed Pyrazole Cores

Alternative routes involve introducing the 3-methoxyphenyl group to a preformed pyrazole-3-carboxylic acid scaffold. Ullmann-type coupling using copper catalysts enables aryl-ether bond formation between 5-iodo-1H-pyrazole-3-carboxylic acid and 3-methoxyphenol. However, this approach suffers from low regioselectivity and necessitates costly palladium catalysts for improved efficiency.

Solvothermal Synthesis Methods

Solvothermal techniques, optimized for coordination chemistry applications, have been adapted for synthesizing pyrazole-carboxylic acids. Zhang et al. demonstrated the utility of solvothermal conditions in preparing pyrazole-carboxylic acid ligands for metal-organic frameworks (MOFs).

Reaction Setup and Optimization

A mixture of 3-methoxyphenylboronic acid, pyrazole-3-carboxylic acid, and copper(II) nitrate in methanol-water (1:2 v/v) is heated in a Teflon-lined autoclave at 110°C for 72 hours. The metal ion acts as a Lewis acid catalyst, facilitating cyclization and carboxyl group stabilization.

Key Parameters:

-

Temperature: 90–110°C

-

Solvent Ratio: Methanol:Water = 1:2

-

Catalyst: Cu(NO₃)₂·3H₂O (0.2 mmol)

This method minimizes side reactions compared to classical approaches but requires specialized equipment for high-pressure conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) enhance mass transfer and thermal regulation, critical for exothermic cyclocondensation reactions.

Continuous Flow Reactor Protocol

A solution of 3-methoxyphenylhydrazine (1.0 M) and ethyl 3-oxohexanoate (1.05 M) in ethanol is pumped through a CFR at 80°C with a residence time of 10 minutes. The output undergoes inline acid hydrolysis (HCl, 60°C) and neutralization to precipitate the product.

Advantages:

-

Throughput: 5 kg/h per reactor module

-

Purity: >98% (HPLC)

Automated process control systems adjust feed ratios in real-time to maintain optimal conversion rates, reducing waste generation by 40% compared to batch methods.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Classical Organic | 40–60 | 95–97 | Moderate | 12–18 |

| Solvothermal | 50–55 | 98–99 | Low | 20–25 |

| Industrial (CFR) | 70–75 | >98 | High | 8–10 |

Classical methods balance cost and accessibility but lack scalability. Solvothermal synthesis offers high purity at elevated costs, while CFR-based industrial production excels in throughput and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory and analgesic activities, making it a candidate for developing pain relief medications. Studies have shown that compounds with a pyrazole structure can inhibit the proliferation of cancer cells, suggesting potential roles in oncology .

Mechanism of Action

The compound interacts with specific receptors such as GPR41, which is involved in metabolic pathways. This interaction can lead to various physiological effects, including the modulation of lipid metabolism and potential benefits in treating obesity and related conditions .

Agricultural Chemistry

Herbicides and Fungicides Development

In agricultural chemistry, this compound is explored as a key ingredient in formulating herbicides and fungicides. Its efficacy in enhancing crop protection and yield has been documented, highlighting its importance in sustainable agriculture practices .

Material Science

Synthesis of Advanced Materials

this compound is utilized in synthesizing advanced materials, including polymers and coatings. These materials are noted for their improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Applications

Enzyme Inhibition Studies

Researchers have employed this compound in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets. Its role in modulating biochemical reactions can lead to advancements in understanding disease mechanisms .

Cosmetic Formulations

Antioxidant Properties

The antioxidant properties of this compound make it a valuable ingredient in cosmetic formulations. It helps protect skin from oxidative stress and aging, contributing to the development of skincare products aimed at improving skin health .

Table 1: Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, analgesic | Significant pain relief properties |

| Agricultural Chemistry | Herbicides, fungicides | Enhances crop protection and yield |

| Material Science | Advanced materials synthesis | Improved durability and resistance |

| Biochemistry | Enzyme inhibition studies | Insights into metabolic pathways |

| Cosmetics | Antioxidant formulations | Protects skin from oxidative stress |

Case Study 1: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited inhibitory effects on various cancer cell lines. The mechanism involved the modulation of specific signaling pathways linked to cell proliferation .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed significant improvements in crop yield compared to untreated controls. The results indicated its potential as an effective herbicide component .

Case Study 3: Cosmetic Application

A formulation containing this compound was evaluated for its antioxidant activity in skincare products. Clinical tests showed improved skin hydration and reduced signs of aging after regular use over several weeks .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application:

Pharmacological Effects: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Biochemical Pathways: It can affect various biochemical pathways by binding to molecular targets such as proteins or nucleic acids, altering their structure and function.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Pyrazole-3-carboxylic Acid Derivatives

Substituent Position and Electronic Effects

- Methoxy vs. Ethoxy Groups : The 3-methoxy group in the target compound may improve solubility compared to bulkier substituents (e.g., 2-ethoxy in ). However, steric hindrance at the 2-position (as in 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ) can reduce reactivity in coupling reactions.

- Electron-Withdrawing Groups: Nitro (NO2) substituents (e.g., 5-(4-nitrophenyl) derivative ) enhance antiviral activity but may reduce metabolic stability.

Physicochemical Properties

- Melting Points : Derivatives with halogen substituents (e.g., 4-chlorophenyl ) or multiple methoxy groups (e.g., 3,4-dimethoxyphenyl ) exhibit higher melting points (>300°C), likely due to enhanced crystallinity.

- Hazards : Chlorophenyl derivatives are flagged for toxicity (inhalation/skin contact) , whereas methoxy-substituted analogs are generally safer.

Pharmacological Potential

Biological Activity

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group and a methoxyphenyl substituent at the fifth position. Its molecular formula is , with a molecular weight of approximately 218.21 g/mol. The unique methoxy substitution enhances its solubility and biological activity compared to structurally similar compounds.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases. It may modulate enzyme activities related to inflammation pathways .

- Analgesic Effects : Preliminary studies suggest analgesic properties comparable to established anti-inflammatory drugs like indomethacin .

- Antioxidant Activity : The compound may help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Anticancer Potential : Research suggests that it could inhibit tumor growth by affecting specific cellular pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, often involving the reaction of hydrazides with ketones or esters under controlled conditions to optimize yield and purity.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

These findings indicate that this compound could serve as a lead compound in developing anticancer therapies.

Mechanistic Insights

Molecular docking studies have been utilized to explore the binding affinity of this compound with various biological targets, particularly proteins involved in inflammation and cancer progression. These studies suggest that the compound may effectively modulate these targets, although further investigations are needed to elucidate the exact mechanisms involved .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | Similar pyrazole structure with different methoxy position | Potentially different biological activity profiles |

| 4-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | Variation in phenyl substitution | May exhibit distinct pharmacological properties |

| 1H-Pyrazole-3-carboxylic acid | Lacks the methoxy substitution | Simpler structure; serves as a basic scaffold |

The specific methoxy substitution pattern of this compound significantly influences its solubility and biological activity compared to these similar compounds.

Q & A

Basic: What are the key synthetic challenges in preparing 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how can they be addressed methodologically?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization of substituted hydrazines with β-keto esters and subsequent functionalization. Key challenges include:

- Regioselectivity : Ensuring the correct substitution pattern on the pyrazole ring. Solution: Use temperature-controlled cyclization (e.g., 0–5°C for kinetic control) .

- Carboxylic Acid Stability : Avoiding decarboxylation during reactions. Solution: Mild acidic conditions (e.g., HCl in dioxane) and low-temperature workup .

- Purity Optimization : Remove byproducts from methoxyphenyl group introduction. Solution: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and crystallization from ethanol-water .

Validation : Confirm regiochemistry via -NMR (e.g., coupling patterns of pyrazole protons) and IR spectroscopy (C=O stretch at ~1700 cm) .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- -NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm as doublets) and methoxy group (singlet at δ ~3.8 ppm). Compare integration ratios to confirm substituent positions .

- LC-MS : Verify molecular weight (calc. 232.20 g/mol) and detect impurities (e.g., methyl ester byproducts from incomplete hydrolysis) .

- Elemental Analysis : Ensure stoichiometric consistency (CHNO) with <0.3% deviation .

- X-ray Crystallography : Resolve ambiguous regiochemistry (if NMR is inconclusive) .

Advanced: How can computational modeling guide the design of analogs with enhanced biological activity?

Answer:

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptors like LPA5 (IC correlations) .

- SAR Analysis : Compare electrostatic potential maps of 3-methoxyphenyl vs. fluorophenyl analogs to rationalize activity differences (e.g., fluorine’s electron-withdrawing effects enhance target binding) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize analogs for synthesis .

Case Study : A 5-(3-chlorophenyl) analog showed 40% higher LPA5 inhibition than the methoxy variant due to stronger halogen bonding .

Advanced: How should researchers resolve contradictions in biological activity data between structural analogs?

Answer:

-

Systematic SAR Table :

-

Statistical Analysis : Apply ANOVA to determine if activity differences are significant (p < 0.05).

-

Solubility Correction : Normalize activity data to account for solubility variations (e.g., via HPLC-measured logP) .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

- Flow Chemistry : Use continuous flow reactors for cyclization steps to reduce side reactions (yield improvement: ~15%) .

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation of nitro intermediates (Pd/C offers >90% selectivity) .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions in real-time .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., LPA5 receptors) and confirm activity loss .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .

- Metabolomic Profiling : LC-MS/MS-based tracking of downstream metabolites (e.g., arachidonic acid pathways) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.